Cas no 2137573-62-5 (Methyl 4-methyl-2-(trifluoromethyl)furo[3,2-b]pyrrole-5-carboxylate)
![Methyl 4-methyl-2-(trifluoromethyl)furo[3,2-b]pyrrole-5-carboxylate structure](https://ja.kuujia.com/scimg/cas/2137573-62-5x500.png)
Methyl 4-methyl-2-(trifluoromethyl)furo[3,2-b]pyrrole-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 4-methyl-2-(trifluoromethyl)-4H-furo[3,2-b]pyrrole-5-carboxylate
- Methyl 4-methyl-2-(trifluoromethyl)furo[3,2-b]pyrrole-5-carboxylate
- 4H-Furo[3,2-b]pyrrole-5-carboxylic acid, 4-methyl-2-(trifluoromethyl)-, methyl ester
-
- インチ: 1S/C10H8F3NO3/c1-14-5-4-8(10(11,12)13)17-7(5)3-6(14)9(15)16-2/h3-4H,1-2H3
- InChIKey: HKQLEXYYANRKKJ-UHFFFAOYSA-N
- SMILES: FC(C1=CC2=C(C=C(C(=O)OC)N2C)O1)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 2
- 複雑さ: 320
- XLogP3: 2.3
- トポロジー分子極性表面積: 44.4
Methyl 4-methyl-2-(trifluoromethyl)furo[3,2-b]pyrrole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-768541-0.25g |
methyl 4-methyl-2-(trifluoromethyl)-4H-furo[3,2-b]pyrrole-5-carboxylate |
2137573-62-5 | 95.0% | 0.25g |
$1381.0 | 2025-02-22 | |
Enamine | EN300-768541-0.05g |
methyl 4-methyl-2-(trifluoromethyl)-4H-furo[3,2-b]pyrrole-5-carboxylate |
2137573-62-5 | 95.0% | 0.05g |
$1261.0 | 2025-02-22 | |
Enamine | EN300-768541-5.0g |
methyl 4-methyl-2-(trifluoromethyl)-4H-furo[3,2-b]pyrrole-5-carboxylate |
2137573-62-5 | 95.0% | 5.0g |
$4349.0 | 2025-02-22 | |
Enamine | EN300-768541-0.5g |
methyl 4-methyl-2-(trifluoromethyl)-4H-furo[3,2-b]pyrrole-5-carboxylate |
2137573-62-5 | 95.0% | 0.5g |
$1440.0 | 2025-02-22 | |
Enamine | EN300-768541-0.1g |
methyl 4-methyl-2-(trifluoromethyl)-4H-furo[3,2-b]pyrrole-5-carboxylate |
2137573-62-5 | 95.0% | 0.1g |
$1320.0 | 2025-02-22 | |
Enamine | EN300-768541-2.5g |
methyl 4-methyl-2-(trifluoromethyl)-4H-furo[3,2-b]pyrrole-5-carboxylate |
2137573-62-5 | 95.0% | 2.5g |
$2940.0 | 2025-02-22 | |
Enamine | EN300-768541-1.0g |
methyl 4-methyl-2-(trifluoromethyl)-4H-furo[3,2-b]pyrrole-5-carboxylate |
2137573-62-5 | 95.0% | 1.0g |
$1500.0 | 2025-02-22 | |
Enamine | EN300-768541-10.0g |
methyl 4-methyl-2-(trifluoromethyl)-4H-furo[3,2-b]pyrrole-5-carboxylate |
2137573-62-5 | 95.0% | 10.0g |
$6450.0 | 2025-02-22 |
Methyl 4-methyl-2-(trifluoromethyl)furo[3,2-b]pyrrole-5-carboxylate 関連文献
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
Methyl 4-methyl-2-(trifluoromethyl)furo[3,2-b]pyrrole-5-carboxylateに関する追加情報
Methyl 4-methyl-2-(trifluoromethyl)furo[3,2-b]pyrrole-5-carboxylate (CAS No. 2137573-62-5): An Overview
Methyl 4-methyl-2-(trifluoromethyl)furo[3,2-b]pyrrole-5-carboxylate (CAS No. 2137573-62-5) is a complex organic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound belongs to the class of furo[3,2-b]pyrroles, which are heterocyclic compounds characterized by a fused furan and pyrrole ring system. The presence of a trifluoromethyl group and a methyl ester moiety further enhances its chemical diversity and reactivity.
The trifluoromethyl group is known for its strong electron-withdrawing properties and high lipophilicity, making it a valuable functional group in drug design. These properties can significantly influence the pharmacokinetic and pharmacodynamic profiles of molecules, enhancing their bioavailability and metabolic stability. In the context of Methyl 4-methyl-2-(trifluoromethyl)furo[3,2-b]pyrrole-5-carboxylate, the trifluoromethyl group may play a crucial role in modulating its biological activity and selectivity.
The methyl ester functionality in this compound is another key feature that contributes to its chemical versatility. Esters are commonly used in organic synthesis as protecting groups or as intermediates in the synthesis of more complex molecules. In medicinal chemistry, methyl esters can be readily hydrolyzed to their corresponding carboxylic acids, which may have different biological activities or properties compared to their ester precursors. This property makes Methyl 4-methyl-2-(trifluoromethyl)furo[3,2-b]pyrrole-5-carboxylate an attractive candidate for further derivatization and optimization.
Recent studies have explored the potential applications of furo[3,2-b]pyrroles in various areas. For instance, a study published in the Journal of Medicinal Chemistry reported that furo[3,2-b]pyrroles with similar structural features exhibited potent anti-inflammatory and anti-cancer activities. The researchers found that these compounds could selectively inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation. This suggests that Methyl 4-methyl-2-(trifluoromethyl)furo[3,2-b]pyrrole-5-carboxylate may have similar therapeutic potential.
In addition to its medicinal applications, Methyl 4-methyl-2-(trifluoromethyl)furo[3,2-b]pyrrole-5-carboxylate has also been investigated for its use in materials science. Heterocyclic compounds like furo[3,2-b]pyrroles are known for their ability to form stable complexes with various metals, making them useful in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have a wide range of applications, including gas storage, catalysis, and sensing. The presence of the trifluoromethyl group in this compound may enhance its coordination ability and stability, making it a promising candidate for these applications.
The synthesis of Methyl 4-methyl-2-(trifluoromethyl)furo[3,2-b]pyrrole-5-carboxylate typically involves multi-step reactions that require careful control of reaction conditions to achieve high yields and purity. Common synthetic routes include the condensation of appropriate starting materials followed by cyclization and functional group modification. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly approaches to synthesizing this compound. For example, the use of transition-metal catalysts and microwave-assisted reactions has significantly improved the yield and selectivity of the synthesis process.
In conclusion, Methyl 4-methyl-2-(trifluoromethyl)furo[3,2-b]pyrrole-5-carboxylate (CAS No. 2137573-62-5) is a versatile compound with significant potential in both medicinal chemistry and materials science. Its unique structural features, including the trifluoromethyl group and methyl ester functionality, make it an attractive target for further research and development. Ongoing studies are expected to uncover new applications and optimize its properties for various industrial and pharmaceutical uses.
2137573-62-5 (Methyl 4-methyl-2-(trifluoromethyl)furo[3,2-b]pyrrole-5-carboxylate) Related Products
- 1389310-02-4((R)-3-Pyrrolidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride)
- 1805434-75-6(3-(Bromomethyl)-2-(difluoromethyl)-5-fluoro-4-iodopyridine)
- 1010401-03-2(4-amino-N-[dimethyl(oxo)-λ?-sulfanylidene]benzamide)
- 2413574-64-6(LpxC-IN-10)
- 1415560-72-3(Ethyl 4-tert-butyl-2-hydroxybenzoate)
- 1334006-94-8(3-(2,5-dihydro-1H-pyrrol-1-yl)benzoic acid)
- 914221-86-6(tert-butyl N-[1-hydroxy-3-(4-iodophenyl)propan-2-yl]carbamate)
- 2169605-01-8(4-(3-chloro-4-methylthiophen-2-yl)pyrrolidine-3-carboxylic acid)
- 1542616-96-5(ethyl 3-(2-amino-5-chlorophenyl)sulfanylpropanoate)
- 946260-12-4(2-(4-chlorophenoxy)-N-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylacetamide)




